REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]([C:18]#[N:19])=[CH:11][C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1.O>[Ni].C1COCC1>[N:15]1[CH:16]=[CH:17][C:12]([CH2:11][C:10]2[C:5]3[C:4](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:3](=[O:2])[NH:19][CH:18]=2)=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
2-[
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
(1-cyano-2-(pyridin-4-yl)-vinyl]-benzoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)C(=CC1=CC=NC=C1)C#N)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
crystallised from acetonitrile/ethyl acetate (→title compound)
|
Type
|
CUSTOM
|
Details
|
Further product can be obtained from the mother liquor by chromatography (SiO2; ethyl acetate→acetone)
|
Name
|
|
Type
|
|
Smiles
|
N1=CC=C(C=C1)CC1=CNC(C2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |